molecular formula C9H8ClFO3 B6192271 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid CAS No. 2384607-22-9

2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B6192271
CAS No.: 2384607-22-9
M. Wt: 218.61 g/mol
InChI Key: WDQJSWUEWADPGM-UHFFFAOYSA-N
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Description

2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a 2-chloro-5-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoro-4-methoxybenzene.

    Halogenation: The benzene ring is halogenated using reagents like chlorine or fluorine under controlled conditions to introduce the chloro and fluoro substituents.

    Acetylation: The final step involves the acetylation of the substituted benzene ring to form the acetic acid derivative. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammation or pain pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-methoxyphenyl)acetic acid: Similar structure but lacks the fluoro substituent.

    2-(2-fluoro-5-methoxyphenyl)acetic acid: Similar structure but lacks the chloro substituent.

    2-(2-chloro-5-fluoro-4-methoxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

Uniqueness

2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-fluoro-4-methoxybenzaldehyde", "malonic acid", "ethyl chloroacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-chloro-5-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of ethyl chloroacetate and sodium ethoxide to form 2-(2-chloro-5-fluoro-4-methoxyphenyl)acrylic acid.", "Step 2: Decarboxylation of 2-(2-chloro-5-fluoro-4-methoxyphenyl)acrylic acid with hydrochloric acid to form 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetaldehyde.", "Step 3: Oxidation of 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetaldehyde with sodium hydroxide and sodium bicarbonate to form 2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid.", "Step 4: Purification of the product by recrystallization from water and ethanol." ] }

CAS No.

2384607-22-9

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-8-4-6(10)5(2-7(8)11)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)

InChI Key

WDQJSWUEWADPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)CC(=O)O)F

Purity

0

Origin of Product

United States

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